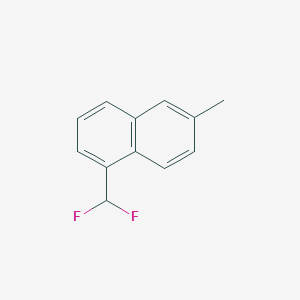
1-(Difluoromethyl)-6-methylnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethyl)-6-methylnaphthalene is an organic compound that features a naphthalene ring substituted with a difluoromethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Difluoromethyl)-6-methylnaphthalene typically involves the introduction of the difluoromethyl group onto a naphthalene derivative. One common method is the difluoromethylation of naphthalene using difluorocarbene reagents. This reaction can be catalyzed by transition metals such as nickel or palladium under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)-6-methylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include difluoromethylated naphthoquinones, methylated naphthalenes, and various substituted naphthalene derivatives .
Scientific Research Applications
1-(Difluoromethyl)-6-methylnaphthalene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-6-methylnaphthalene involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The difluoromethyl group can act as a hydrogen bond donor, enhancing the compound’s binding affinity to specific enzymes or receptors. This interaction can modulate the activity of these molecular targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(Trifluoromethyl)-6-methylnaphthalene
- 1-(Difluoromethyl)-2-methylnaphthalene
- 1-(Difluoromethyl)-6-ethylnaphthalene
Uniqueness
1-(Difluoromethyl)-6-methylnaphthalene is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and hydrogen bonding ability compared to its methylated or trifluoromethylated analogs. These properties make it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H10F2 |
|---|---|
Molecular Weight |
192.20 g/mol |
IUPAC Name |
1-(difluoromethyl)-6-methylnaphthalene |
InChI |
InChI=1S/C12H10F2/c1-8-5-6-10-9(7-8)3-2-4-11(10)12(13)14/h2-7,12H,1H3 |
InChI Key |
ZDGDXWZNSDPTAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC=C2)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


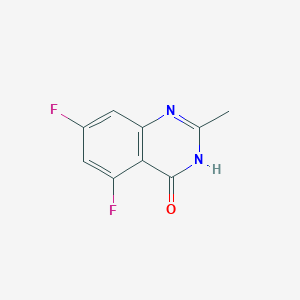
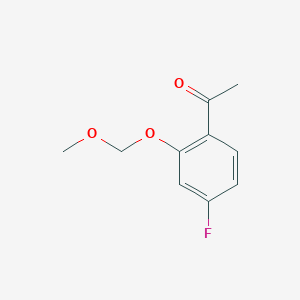
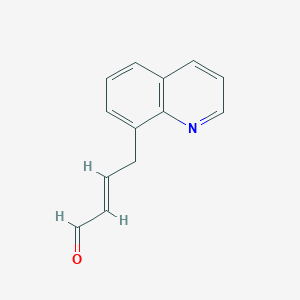
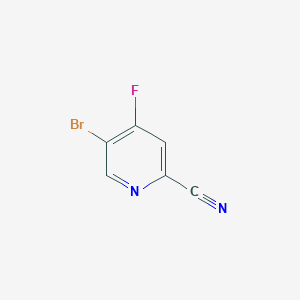


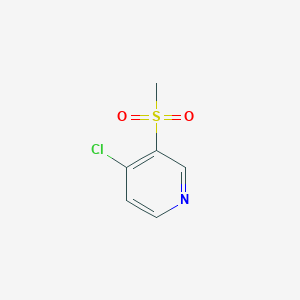
![2-Methyl-5,6-dihydrobenzo[h]quinazoline](/img/structure/B11902917.png)
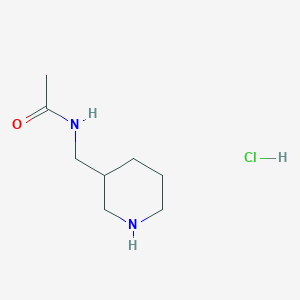
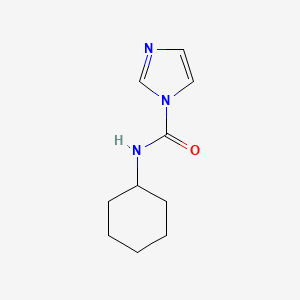
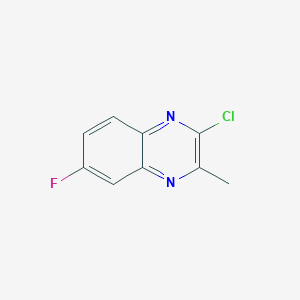


![Methyl 7-hydroxyimidazo[1,2-A]pyridine-5-carboxylate](/img/structure/B11902944.png)
